3-Iminoprop-1-EN-1-one
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Overview
Description
3-Iminoprop-1-EN-1-one is an organic compound characterized by the presence of an imine group (C=N) and an enone structure (C=C-C=O)
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Iminoprop-1-EN-1-one can be synthesized through the reaction of a primary amine with an α,β-unsaturated carbonyl compound. The reaction typically involves the condensation of the amine with the carbonyl compound, followed by the elimination of water to form the imine bond. This process is often catalyzed by an acid to facilitate the formation of the imine .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation or recrystallization are used to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Iminoprop-1-EN-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The enone structure allows for nucleophilic addition reactions, where nucleophiles can attack the β-carbon of the enone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted enones or alcohols.
Scientific Research Applications
3-Iminoprop-1-EN-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of polymers, dyes, and other materials with specific functional properties
Mechanism of Action
The mechanism of action of 3-Iminoprop-1-EN-1-one involves its interaction with various molecular targets. The imine group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The enone structure allows for conjugate addition reactions, which can further influence biological pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Aminoprop-1-EN-1-one: Similar structure but with an amine group instead of an imine.
3-Oxoprop-1-EN-1-one: Contains a carbonyl group instead of an imine.
3-Hydroxyprop-1-EN-1-one: Features a hydroxyl group in place of the imine
Uniqueness
3-Iminoprop-1-EN-1-one is unique due to its combination of an imine and enone structure, which imparts distinct reactivity and potential for diverse applications. The presence of both functional groups allows for a wide range of chemical transformations and interactions with biological targets, making it a versatile compound in research and industry .
Properties
CAS No. |
112532-08-8 |
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Molecular Formula |
C3H3NO |
Molecular Weight |
69.06 g/mol |
InChI |
InChI=1S/C3H3NO/c4-2-1-3-5/h1-2,4H |
InChI Key |
WZAIFYHOROFWCW-UHFFFAOYSA-N |
Canonical SMILES |
C(=C=O)C=N |
Origin of Product |
United States |
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